molecular formula C9H14N2O8P2 B169446 Minodronic acid monohydrate CAS No. 155648-60-5

Minodronic acid monohydrate

Numéro de catalogue B169446
Numéro CAS: 155648-60-5
Poids moléculaire: 340.16 g/mol
Clé InChI: GPAPAOGRNKUFGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Minodronic acid is a third-generation bisphosphonate drug . It is approved for use in Japan for the treatment of osteoporosis . Its mechanism of action involves inhibition of farnesyl pyrophosphate synthase activity .


Synthesis Analysis

The chemical synthesis of minodronic acid starts with a condensation reaction of 2-aminopyridine with ethyl 4-bromo-3-oxobutyrate by means of sodium bicarbonate .


Molecular Structure Analysis

The molecular formula of Minodronic acid monohydrate is C9H14N2O8P2 . Its molar mass is 340.164 Da .


Chemical Reactions Analysis

Minodronic acid monohydrate is a bone resorption inhibitor . It is an inhibitor of farnesyl diphosphate synthase .


Physical And Chemical Properties Analysis

Minodronic acid monohydrate is a white to beige powder . It is soluble in 0.1 M NaOH, forming a clear solution when warmed . It has a molecular weight of 340.16 .

Applications De Recherche Scientifique

  • Summary of the Application : Minodronic acid hydrate is a bisphosphonate developed and approved for the treatment of osteoporosis in Japan . It is used clinically alone or in combination to treat osteoporosis .
  • Methods of Application or Experimental Procedures : In clinical trials, 1 mg of oral minodronic acid hydrate was administered once daily to postmenopausal female patients suffering from primary osteoporosis . A form of minodronic acid (50 mg) requiring once-monthly administration has also been developed and is currently being used clinically .
  • Results or Outcomes : A significant increase was observed in lumbar-spine and hip-joint bone density 1–2 years after administration . All markers of bone metabolism - urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin - were decreased . The incidence rate of new vertebral and nonvertebral fractures was also decreased .

Safety And Hazards

Users should avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propriétés

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7P2.H2O/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAPAOGRNKUFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165944
Record name Minodronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minodronic acid monohydrate

CAS RN

155648-60-5
Record name Minodronic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155648605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minodronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minodronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINODRONIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457X74V7ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minodronic acid monohydrate
Reactant of Route 2
Minodronic acid monohydrate
Reactant of Route 3
Minodronic acid monohydrate
Reactant of Route 4
Reactant of Route 4
Minodronic acid monohydrate
Reactant of Route 5
Minodronic acid monohydrate
Reactant of Route 6
Minodronic acid monohydrate

Citations

For This Compound
2
Citations
A Airoldi, P Bettoni, M Donnola, G Calestani… - Acta Crystallographica …, 2015 - scripts.iucr.org
… We report herein the redetermination of the crystal structure of form D of minodronic acid monohydrate, whereas that of form E has been deposited at the CCDC (Rizzoli & Calestani, …
Number of citations: 2 scripts.iucr.org
H ZHANG, Y ZHAO, G LI - Chinese Journal of …, 2012 - ingentaconnect.com
… Minodronic acid monohydrate would lose their crystal water during the heating process,and its crstal would change into anhydrate crystal. Conclusion: The method is simple and …
Number of citations: 1 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.